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Introduction
The field of spintronics, which harnesses the intrinsic spin of the electron in addition to its

charge, holds immense promise for the development of next-generation information processing

technologies, including quantum computing. A significant challenge in spintronics is the

preservation of quantum information, which is susceptible to decoherence from the surrounding

environment. In silicon-based spintronic devices, a primary source of decoherence is the

presence of the 29Si isotope, which possesses a nuclear spin that creates a fluctuating

magnetic environment.

Isotopically enriched Silicon-28 (28Si), being a spin-zero nucleus, provides a "semiconductor

vacuum" that minimizes this magnetic noise, thereby dramatically extending the coherence

times of electron spin qubits.[1][2][3][4][5] This enhanced coherence is a critical requirement for

building scalable and fault-tolerant quantum computers.[6][7] Furthermore, highly enriched 28Si

exhibits superior thermal conductivity compared to natural silicon, which is beneficial for heat

dissipation in densely packed electronic devices.[8][9][10][11][12]

These application notes provide an overview of the use of 28Si in spintronics, with a focus on

quantum computing applications. Detailed protocols for the fabrication of 28Si-based devices

and the manipulation of spin qubits are also presented.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1257143?utm_src=pdf-interest
https://www.benchchem.com/product/b1257143?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7543190/
https://pubs.acs.org/doi/10.1021/acsami.3c01112
https://archive.aps.org/smt/2025/mar-n01/9/
https://www.researchgate.net/publication/394343563_Silicon_spin_vacuum_Isotopically_enriched_silicon-on-insulator_28_and_silicon_28_from_ultrahigh_fluence_ion_implantation
https://www.scilit.com/publications/284ea9a44e1df37bef4883b8ac1ef7d5
https://itbrief.asia/story/quobly-runs-silicon-28-quantum-wafers-through-st-fab
https://qdev.nbi.ku.dk/research/bachelors_masters_projects/SpinQubitSilicon28MasterFlyer_LL_FB_25OCt2022.pdf
https://quantumcomputingreport.com/asp-isotopes-begins-commercial-production-of-enriched-silicon-28-for-quantum-and-semiconductor-applications/
https://thequantuminsider.com/2025/03/27/asp-isotopes-inc-starts-commercial-production-of-enriched-silicon-28-at-enrichment-facility/
https://aspisotopes.com/semiconductors/
https://ir.aspisotopes.com/news-events/press-releases/detail/56/asp-isotopes-inc-commences-commercial-production-of
https://siliconsemiconductor.net/article/120665/ASP_Isotopes_completes_Silicon-28_enrichment_facility
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Applications of Silicon-28 in Spintronics
The primary application of isotopically enriched 28Si in spintronics is in the development of

solid-state quantum processors. The long coherence times enabled by 28Si are crucial for

performing complex quantum algorithms. Key application areas include:

Quantum Computing:28Si is an ideal host material for various types of spin qubits, including

donor-based qubits (e.g., phosphorus-31 or bismuth donors) and quantum dot qubits.[1][13]

[14][15] The absence of nuclear spin in the 28Si lattice protects the delicate quantum states

of these qubits from decoherence.[8][9][11][12]

Quantum Sensing: The long coherence of spins in 28Si can be exploited for highly sensitive

magnetic field sensors.

Advanced Semiconductor Devices: The improved thermal conductivity of 28Si makes it a

promising material for next-generation semiconductor chips, particularly for applications in

artificial intelligence and high-performance computing where power density is a major

concern.[8][9][10][11][12]

Data Presentation: Performance Metrics of Spin
Qubits in Silicon
The following tables summarize key performance metrics for spin qubits in natural and

isotopically enriched silicon, demonstrating the significant advantages of 28Si.

Table 1: Spin Coherence Times (T2) in Silicon
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Qubit System
Silicon Isotope
Composition

T2 (Hahn echo) Reference

Phosphorus (P)

donors
natural Si 240 µs [16]

Phosphorus (P)

donors
28Si (800 ppm 29Si) 520 µs [16]

Phosphorus (P)

donors
28Si (enriched)

14 ms (measured), 60

ms (extrapolated)
[16]

Bismuth (Bi) donors
28Si (low

concentration)
up to 2.7 s [13]

Hole spins bound to

Boron
28Si 10 ms [17][18]

31P nuclear spin 28Si > 180 s [19]

Table 2: Single-Qubit and Two-Qubit Gate Fidelities in Silicon

Qubit System
Silicon Isotope
Composition

Single-Qubit
Gate Fidelity

Two-Qubit
Gate Fidelity

Reference

Quantum dot natural Si/SiGe > 99% 91% (CZ gate) [20]

Quantum dot
28Si enriched

FD-SOI

approaching

99.999% (target)
- [6]

31P nuclear spin 28Si
High fidelities

demonstrated
- [19][21]

Table 3: Isotopic Enrichment Levels of Silicon-28
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Enrichment Technique
Achieved 29Si
Concentration

Reference

Ion Implantation < 1 ppm [3]

Ion Implantation 7 ppm (measurement limited) [22]

Ion Implantation & Layer

Exchange
3000 ppm [2]

Focused Ion Beam 2 ppm [23]

Molecular Beam Epitaxy < 0.006% [4]

Hyperthermal energy ion beam

deposition
0.83 x 10⁻⁶ mol mol⁻¹ [1]

Experimental Protocols
Protocol 1: Fabrication of an Isotopically Enriched 28Si
Layer via Ion Implantation
This protocol describes a method to create a thin, isotopically pure 28Si layer on a natural

silicon substrate using high-fluence ion implantation.[3][4][22]

Materials and Equipment:

Natural silicon (natSi) wafer

28Si ion source

Ion implanter

High-vacuum chamber

Furnace for solid phase epitaxial (SPE) regrowth

Secondary Ion Mass Spectrometry (SIMS) for characterization

Transmission Electron Microscopy (TEM) for characterization
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Procedure:

Substrate Preparation: Begin with a clean natSi wafer. Standard wafer cleaning procedures

should be followed to remove any organic and inorganic contaminants from the surface.

Ion Implantation:

Mount the natSi wafer in a high-vacuum chamber.

Use a 28Si ion source to generate a high-fluence ion beam.

Implant 28Si ions into the natSi substrate. The implantation energy and fluence are critical

parameters that need to be optimized to achieve the desired layer thickness and

enrichment level while minimizing sputtering. A typical starting point could be an energy of

60 keV and a fluence of 1x10¹⁹ cm⁻².[3]

Sputtering and Enrichment: The high-fluence implantation process causes sputtering of the

surface atoms. Due to the high concentration of incoming 28Si ions, the sputtered material

will be predominantly 29Si and 30Si, leading to an enrichment of 28Si in the near-surface

region.

Annealing for Recrystallization: The implantation process amorphizes the silicon lattice. To

restore the crystalline structure, a solid phase epitaxy (SPE) anneal is performed. A typical

annealing protocol is 620°C for 10 minutes in an inert atmosphere.[22]

Characterization:

Use SIMS to measure the depth profile of the silicon isotopes (28Si, 29Si, 30Si) and

confirm the enrichment level.

Use TEM to verify the crystalline quality of the enriched layer and to identify any residual

defects.

Protocol 2: Fabrication of a Gate-Defined Quantum Dot
Spin Qubit in 28Si
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This protocol outlines the key steps for fabricating a single-electron spin qubit in an isotopically

enriched 28Si quantum well.[24][25]

Materials and Equipment:

28Si/SiGe heterostructure wafer

Electron beam lithography (EBL) system

Atomic layer deposition (ALD) system for gate dielectrics (e.g., Al₂O₃)

Electron beam evaporator for metal gate deposition (e.g., Ti/Pd, Al)

Reactive ion etching (RIE) system

Dilution refrigerator for low-temperature measurements

Procedure:

Heterostructure Growth: Start with a high-quality 28Si/SiGe heterostructure grown by a

technique like molecular beam epitaxy. The 28Si layer serves as the quantum well where the

qubit will be formed.

Ohmic Contact Formation:

Define the areas for source and drain ohmic contacts using optical lithography.

Perform an n-type ion implantation (e.g., with phosphorus or arsenic) followed by a high-

temperature anneal to activate the dopants.

Deposit metal contacts (e.g., Ti/Pd) on the implanted regions.[24]

Gate Dielectric Deposition: Deposit a thin, high-quality gate dielectric layer, such as Al₂O₃,

using ALD. This layer insulates the gate electrodes from the quantum well.[24]

Gate Electrode Patterning:
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Use EBL to define the nanoscale gate electrode pattern. These gates will be used to

electrostatically confine a single electron to form the quantum dot. The design typically

includes plunger gates to control the dot's potential and barrier gates to control the tunnel

coupling to the reservoirs.

Deposit the gate metal (e.g., Al) using electron beam evaporation and perform a lift-off

process.

Device Screening and Quantum Information Readiness: After fabrication, the devices are

screened at room temperature and then at cryogenic temperatures to ensure proper gate

operation and the ability to form stable quantum dots.[24]

Protocol 3: Coherent Manipulation and Readout of a
Single Spin Qubit
This protocol describes a typical experiment to control and measure the state of a single

electron spin qubit in a 28Si quantum dot.

Equipment:

Dilution refrigerator with a base temperature < 100 mK

Arbitrary waveform generator (AWG) for applying fast voltage pulses to the gates

Microwave source for generating resonant magnetic fields for spin manipulation

Low-noise current or voltage amplifier for readout

Field-programmable gate array (FPGA) for real-time feedback and control[25]

Procedure:

Initialization:

Cool the device down to its base temperature in the dilution refrigerator.

Apply appropriate DC voltages to the gates to form a quantum dot and load a single

electron into it.
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Initialize the spin of the electron into a known state (e.g., spin-down) by aligning it with an

external magnetic field.

Coherent Manipulation (Rabi Oscillations):

Apply a microwave pulse at the Larmor frequency of the electron spin. The microwave

field will drive coherent rotations of the spin.

By varying the duration of the microwave pulse, you can observe Rabi oscillations, which

demonstrate coherent control over the qubit.[25][26]

Readout:

The spin state of the electron is typically read out by converting the spin information into a

charge signal that can be easily measured. This is often done using a nearby single-

electron transistor (SET) as a sensitive electrometer.

Alternatively, gate-based reflectometry can be used for a more compact readout scheme.

[27]

For some specific qubits, like erbium dopants, optical single-shot readout is possible.[26]

High-fidelity single-shot readout is crucial for quantum error correction. Fidelities

exceeding 99.8% have been demonstrated for nuclear spin qubits in silicon.[19][21]

Feedback and Calibration:

Due to slow drifts in the experimental setup, it is often necessary to use real-time feedback

protocols to maintain the optimal operating point of the qubit.

FPGA-based systems can be used to periodically measure key qubit parameters (e.g.,

Larmor frequency, Rabi frequency) and adjust the control signals accordingly.[25]
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Caption: Workflow for 28Si enrichment and spintronic device fabrication.
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Caption: Logical workflow for a single-spin qubit experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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